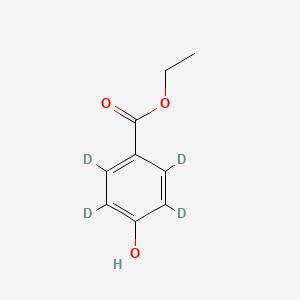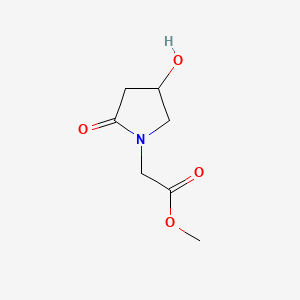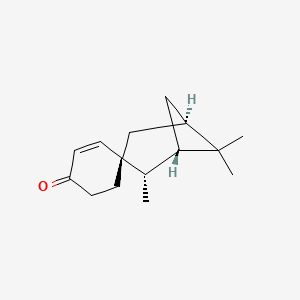
Ethyl paraben-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate is a chemical compound. It is similar to Ethyl 3-hydroxybenzoate, which is a food-grade antimicrobial agent .
Synthesis Analysis
Ethyl 3-hydroxybenzoate has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .
Applications De Recherche Scientifique
Conservateurs dans les produits pharmaceutiques et cosmétiques
Les parabens, y compris l'Ethyl paraben-d4, sont largement utilisés dans différentes industries comme conservateurs et composés antimicrobiens . Ils sont particulièrement utilisés dans les produits pharmaceutiques, les cosmétiques et l'alimentation en raison de leur caractéristique attrayante d'agir comme conservateurs et composés antimicrobiens .
Traceurs environnementaux
L'évolution des techniques analytiques a permis la détection de ces composés dans différentes sources à µg/L et ng/L . Les parabens ont été trouvés dans les sources d'eau, l'air, le sol et même dans les tissus humains . Cela les rend utiles comme traceurs environnementaux pour étudier les sources de pollution et de contamination.
Études sur la perturbation endocrinienne
Les parabens peuvent agir comme perturbateurs endocriniens . Ils interfèrent avec l'axe hypothalamo-hypophyso-gonadique et se comportent comme des hormones féminines, bloquant ou déstabilisant l'action hormonale normale<a aria-label="1: Parabens can act as endocrine disruptors12" data-citationid="3316a293-4ffc-45d3-a5d6-858a74372101-28" h="ID=SERP,5017.1" href="https://www.mdpi.com/2076-3417/1
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl Paraben-d4, like other parabens, is known to exhibit antimicrobial properties . It is believed to interact with bacterial enzymatic structures and impede dihydrofolate utilization . .
Mode of Action
coli . This interaction with the mechanosensitive channels could potentially disrupt the osmotic gradients in bacteria .
Biochemical Pathways
Parabens in general are known to disrupt normal hormone function, leading to various disorders . They can act as endocrine disruptors and have been suggested to be carcinogenic compounds .
Pharmacokinetics
Studies on other parabens suggest that they are rapidly taken up systemically, metabolized, and eliminated
Result of Action
Parabens are known to disrupt normal hormone function, which can lead to reproductive, developmental, and neurological disorders; thyroid-related problems; skin allergies; and potentially cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Parabens are commonly found in various environmental waters, and their presence in ecosystems is mainly related to wastewater discharges . The impact of parabens in humans, animals, and ecosystems is a matter of discussion within the scientific community .
Analyse Biochimique
Biochemical Properties
Ethyl paraben-d4 plays a significant role in biochemical reactions, particularly in the study of metabolic processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which hydrolyze the ester bond, releasing the deuterated form of p-hydroxybenzoic acid . This interaction is crucial for tracing the metabolic fate of parabens in biological systems. Additionally, this compound can bind to proteins and enzymes involved in detoxification processes, providing insights into the mechanisms of paraben metabolism .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt endocrine functions by mimicking estrogen, leading to altered gene expression and hormonal imbalances . This disruption can affect cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential impact on cellular health and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nuclear receptors and enzymes. It binds to estrogen receptors, acting as an endocrine disruptor and altering gene expression . Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, such as esterases and sulfotransferases . These interactions can lead to changes in the synthesis and degradation of hormones, affecting overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained alterations in gene expression and metabolic activity . These findings underscore the importance of considering temporal factors when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause endocrine disruption, reproductive toxicity, and developmental abnormalities . These findings highlight the need for careful dosage considerations in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to release deuterated p-hydroxybenzoic acid . This metabolite can then undergo further biotransformation, including conjugation with glucuronic acid or sulfate, facilitating its excretion . The involvement of this compound in these pathways provides valuable insights into the metabolism and detoxification of parabens in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For example, this compound can bind to albumin in the bloodstream, facilitating its transport to different tissues . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with nuclear receptors and other biomolecules . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, influencing its biological effects . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBSKCKDOMJSU-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)






![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)
![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)


